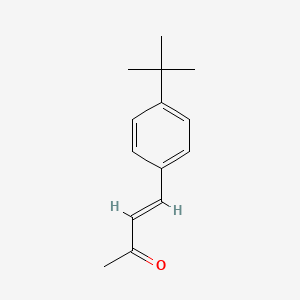

4-(4-Tert-butylphenyl)but-3-EN-2-one

Description

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

(E)-4-(4-tert-butylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C14H18O/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h5-10H,1-4H3/b6-5+ |

InChI Key |

SSWAKZIHXNIMGR-AATRIKPKSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Molecular Structure, Conformational Analysis, and Supramolecular Interactions of 4 4 Tert Butylphenyl but 3 En 2 One

Crystallographic Investigations of 4-(4-Tert-butylphenyl)but-3-EN-2-one

The definitive molecular structure and packing of this compound have been elucidated through crystallographic techniques, offering a foundational understanding of its solid-state properties.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction analysis of the title compound, with the chemical formula C₁₄H₁₈O, confirms its structure and provides detailed metric parameters. yu.edu.jo The analysis reveals that the asymmetric unit of the crystal consists of one independent molecule. yu.edu.joresearchgate.net This technique is crucial for determining the precise arrangement of atoms, bond lengths, and bond angles within the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈O |

| Formula Weight | 202.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9531 (3) |

| b (Å) | 21.2894 (11) |

| c (Å) | 9.8291 (5) |

| β (°) | 106.012 (2) |

| Volume (ų) | 1196.48 (11) |

| Z | 4 |

Conformational Preferences and Dihedral Angles within the this compound Framework

The molecular framework of this compound is characterized by a nearly planar conformation. yu.edu.jo This planarity is a key feature of its structure. The degree of twisting between the aromatic ring and the enone side chain is quantified by the dihedral angle. The dihedral angle between the plane of the substituted phenyl ring and the but-3-en-2-one (B6265698) unit is a mere 8.05°. yu.edu.joresearchgate.net This small angle indicates a significant degree of conjugation across the molecule, which influences its electronic and chemical properties.

| Planes Involved | Dihedral Angle (°) |

|---|---|

| C5–C10/C11 substituted phenyl ring and O1/C1–C4 but-3-en-2-one unit | 8.05 |

Intermolecular Interactions in the Solid State of this compound

The crystal packing is stabilized by a combination of specific, directional non-covalent interactions, which dictate the supramolecular architecture.

Hydrogen Bonding Networks (C-H···O, O-H···O) in this compound Crystals

The crystal structure of this compound is notably influenced by weak C-H···O hydrogen bonds. yu.edu.jo As the molecule lacks hydroxyl groups, conventional O-H···O hydrogen bonds are absent. Instead, C-H donors interact with the carbonyl oxygen atom (O1) as an acceptor. These interactions link molecules into centrosymmetric inversion dimers, creating a characteristic R²₂(8) ring motif in the crystal lattice. yu.edu.joresearchgate.net This type of weak hydrogen bonding is a significant directional force in the crystal packing of many organic molecules. nih.gov

Disorder Phenomena Observed in Crystal Structures of this compound Derivatives

Disorder in crystal structures refers to the statistical occupation of multiple positions or orientations by atoms or entire molecules within the crystal lattice. While not specifically reported for the parent compound (E)-4-(4-tert-butylphenyl)but-3-en-2-one, disorder is a known phenomenon in the crystallography of asymmetric organic molecules and their derivatives. ulb.ac.be

This phenomenon can be caused by the crystallization kinetics, where molecules are integrated into the lattice in a non-ideal fashion. ulb.ac.be For example, in asymmetric molecules, a certain fraction of molecules may be incorporated in a reversed or "flipped" orientation, disturbing the perfect head-to-head or head-to-tail stacking. ulb.ac.be Such statistical disorder can have measurable effects on the X-ray diffraction data, often leading to unusual peak-broadening effects that cannot be explained by standard models. ulb.ac.be The study of these phenomena is crucial for understanding the relationship between molecular structure, crystallization conditions, and the physical properties of the resulting solid material.

Chemical Reactivity and Derivatization of 4 4 Tert Butylphenyl but 3 En 2 One

Reactions of the α,β-Unsaturated Carbonyl Moiety of 4-(4-Tert-butylphenyl)but-3-en-2-one

The enone system in this compound is a versatile functional group that participates in various addition and reduction reactions.

Nucleophilic Additions to the Enone System

The α,β-unsaturated carbonyl group is an excellent Michael acceptor, readily undergoing conjugate additions with a variety of nucleophiles. In a Michael reaction, a nucleophile adds to the β-carbon of the enone, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.org This reaction is a cornerstone of organic synthesis due to its efficiency in forming C-C bonds under mild conditions. wikipedia.org

The general mechanism involves the addition of a Michael donor (a nucleophile) to a Michael acceptor (the enone). wikipedia.org For this compound, the electrophilic alkene is susceptible to attack by nucleophiles. lscollege.ac.in The reaction proceeds via a 1,4-addition pathway, where the nucleophile attacks the β-carbon, followed by protonation of the resulting enolate. lscollege.ac.inmasterorganicchemistry.com

Common nucleophiles (Michael donors) for this reaction include:

Enolates: Derived from ketones, esters, and other carbonyl compounds. chemistrysteps.com

Organocuprates (Gilman reagents): These are softer nucleophiles that selectively perform 1,4-addition. chemistrysteps.com

Amines and Thiols: Nitrogen and sulfur nucleophiles can also add in a conjugate fashion. chemistrysteps.com

The table below summarizes the types of nucleophiles that can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds like this compound.

| Nucleophile Type | Examples | Product Type |

| Carbon Nucleophiles | Enolates (from malonates, β-ketoesters), Organocuprates | 1,5-Dicarbonyl compounds, Alkylated ketones |

| Nitrogen Nucleophiles | Primary and secondary amines | β-Amino ketones |

| Sulfur Nucleophiles | Thiols | β-Thio ketones |

Reduction Reactions of the Olefinic and Carbonyl Groups

The olefinic double bond and the carbonyl group of the enone moiety can be selectively or fully reduced. Catalytic hydrogenation can be employed to selectively reduce the carbon-carbon double bond in the presence of an aromatic ring. For instance, using a palladium catalyst at room temperature and atmospheric pressure allows for the reduction of the alkene without affecting the benzene (B151609) ring or the ketone. libretexts.org

To reduce the aromatic ring, more forcing conditions are necessary, such as a platinum catalyst with hydrogen gas at high pressure or a more active catalyst like rhodium on carbon. libretexts.orgpressbooks.pub The reduction of 4-tert-butylcyclohexanone (B146137) using sodium borohydride (B1222165) or L-Selectride produces cis-trans isomers of 4-tert-butylcyclohexanol, demonstrating the stereochemical possibilities in such reductions. tamu.edu

The following table outlines various reduction conditions and their outcomes on α,β-unsaturated ketones.

| Reagent/Catalyst | Conditions | Outcome on Enone System |

| H₂, Pd/C | Room temperature, atmospheric pressure | Selective reduction of C=C double bond |

| NaBH₄ | Methanol (B129727) | Reduction of C=O to alcohol |

| LiAlH₄ | Diethyl ether | Reduction of C=O to alcohol |

| H₂, Pt or Rh/C | High pressure and/or temperature | Reduction of both C=C and aromatic ring |

Oxidation Reactions Involving this compound Derivatives

The oxidation of derivatives of this compound can lead to a variety of products depending on the oxidizing agent and the specific substrate. While the enone itself is relatively stable to oxidation, derivatives can undergo specific oxidative transformations. For example, the tertiary alcohol of a derivative was found to be susceptible to oxidation, leading to the cleavage of a C-C bond. acs.org In some cases, oxidation can be a side reaction, as seen in the oxidation of diarylamines to nitroxides using meta-chloroperbenzoic acid. researchgate.net Furthermore, singlet oxygen ene reactions can occur, leading to the formation of hydroperoxides. mdpi.com

Transformations Involving the 4-Tert-butylphenyl Aromatic Ring

The 4-tert-butylphenyl group is generally inert to many chemical transformations under mild conditions. pressbooks.pub However, under more vigorous conditions, the aromatic ring can undergo reactions such as hydrogenation. To hydrogenate the aromatic ring, it is necessary to use a platinum catalyst with hydrogen gas at several hundred atmospheres of pressure or a more effective catalyst such as rhodium on carbon. libretexts.orgpressbooks.pub Under these conditions, the aromatic ring is converted into a cyclohexane (B81311) ring. For example, 4-tert-butylphenol (B1678320) can be hydrogenated to 4-tert-butylcyclohexanol. libretexts.orgpressbooks.pub

The tert-butyl group itself is generally stable and does not readily participate in reactions. Unlike alkyl groups with benzylic hydrogens, the tert-butyl group is inert to side-chain oxidation because it lacks benzylic hydrogens. pressbooks.pub

Synthesis of Complex Analogues and Derivatives of this compound

The reactivity of this compound allows for its use as a precursor in the synthesis of more complex molecules, including those containing organometallic moieties like ferrocene (B1249389).

Ferrocenyl-containing Derivatives from this compound Precursors

While direct reactions of this compound to form ferrocenyl derivatives are not extensively detailed in the provided search results, the synthesis of various ferrocenyl compounds highlights the general strategies that could be employed. For instance, ferrocenyl-based compounds can be synthesized through reactions like the Huisgen [3+2] cycloaddition between azide-substituted ferrocene derivatives and ethynylferrocene. researchgate.net Another approach involves the reaction of 4-bromophenylferrocene with butyllithium (B86547) followed by treatment with tributyl borate (B1201080) to afford tris(4-ferrocenylphenyl)boroxine, which can then be used in cross-coupling reactions. researchgate.net The synthesis of 1,1'-Bis[bis-(4-tert-butyl-phenyl)methyl]ferrocene demonstrates the incorporation of bulky tert-butylphenyl groups onto a ferrocene core. nih.gov

A plausible synthetic route to a ferrocenyl derivative starting from a precursor similar to this compound could involve a Claisen-Schmidt condensation between acetylferrocene (B1663952) and 4-tert-butylbenzaldehyde (B1265539). This would yield a ferrocenyl chalcone (B49325) analogue, (E)-1-ferrocenyl-3-(4-tert-butylphenyl)prop-2-en-1-one. This type of reaction is a common method for preparing α,β-unsaturated ketones with diverse aromatic substituents.

Thiophen-containing Derivatives Related to this compound

The synthesis of thiophene-containing derivatives often utilizes multicomponent reactions, with the Gewald reaction being a prominent method for constructing the thiophene (B33073) ring. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.net While direct use of this compound in a classic Gewald reaction is not extensively detailed in the provided results, the principles of this reaction are fundamental to the synthesis of thiophenes from related carbonyl compounds.

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile. wikipedia.orgchemrxiv.org This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The versatility of this reaction allows for the incorporation of various substituents on the thiophene ring, making it a valuable tool in synthetic chemistry. researchgate.netresearchgate.net

Alternative methods for thiophene synthesis include the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like Lawesson's reagent or phosphorus pentasulfide. nih.govorganic-chemistry.org Additionally, modern approaches focus on the cyclization of functionalized alkynes, which can offer high regioselectivity and atom economy. nih.gov

Table 1: Key Reactions in Thiophene Synthesis

| Reaction Name | Reactants | Product | Key Features |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base | 2-Aminothiophene | Multicomponent reaction, forms highly substituted thiophenes. wikipedia.orgresearchgate.net |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Sulfiding Agent | Substituted Thiophene | Utilizes a pre-formed carbon skeleton. nih.gov |

| Alkyne Cyclization | Functionalized Alkynes with Sulfur Nucleophiles | Substituted Thiophene | Offers high regioselectivity and atom economy. nih.gov |

Heterocyclic Derivatives Incorporating the 4-Tert-butylphenyl Moiety (e.g., Pyrroles, Pyrrolones, Triazoles)

The 4-tert-butylphenyl moiety is a common structural feature in various heterocyclic derivatives, including pyrroles, pyrrolones, and triazoles, which are synthesized through a range of chemical reactions.

Pyrrole (B145914) and Pyrrolone Derivatives:

The synthesis of pyrrole derivatives can be achieved through several established methods, such as the Hantzsch, Paal-Knorr, and Knorr syntheses. syrris.comsemanticscholar.org The Hantzsch pyrrole synthesis, for instance, involves the reaction of an α-halo ketone with a β-ketoester and an amine. A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed using tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comsyrris.com Tosylmethyl isocyanide (TosMIC) has also proven to be a versatile reagent for the synthesis of pyrrole derivatives from α,β-unsaturated ketones. researchgate.net

Triazole Derivatives:

Triazoles, existing as 1,2,3-triazole and 1,2,4-triazole (B32235) isomers, are another important class of heterocycles incorporating the 4-tert-butylphenyl group. mdpi.comraco.cat The synthesis of 1,2,3-triazoles is often achieved through the [3+2] cycloaddition of azides and alkynes, a reaction sometimes referred to as "click chemistry". mdpi.comnih.gov For instance, tert-butyl 4-propioloylpiperazine-1-carboxylate can react with aryl azides in the presence of a copper(I) catalyst to form 1,2,3-triazole derivatives. nih.gov

The synthesis of 4-(4-tert-butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole has been reported, highlighting the direct incorporation of the bulky phenyl group onto the triazole ring. researchgate.net Furthermore, a series of 3-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazole derivatives have been prepared from 4-amino-3-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazole by reaction with various aldehydes. asianpubs.org

Table 2: Synthesis of Heterocyclic Derivatives

| Heterocycle | Synthetic Method | Key Reagents |

| Pyrrole | Hantzsch Synthesis | α-Halo ketone, β-Ketoester, Amine syrris.com |

| Pyrrole | TosMIC-based Synthesis | α,β-Unsaturated ketone, Tosylmethyl isocyanide researchgate.net |

| 1,2,3-Triazole | [3+2] Cycloaddition | Alkyne, Azide, Copper(I) catalyst mdpi.comnih.gov |

| 1,2,4-Triazole | Reaction of Aminotriazole | 4-Amino-3,5-disubstituted-4H-1,2,4-triazole, Aldehyde asianpubs.org |

Carboxamide and Salicylate (B1505791) Derivatives Based on 4-Tert-butylphenyl Structures

The 4-tert-butylphenyl group is also a key component in various carboxamide and salicylate derivatives.

Carboxamide Derivatives:

Carboxamide derivatives are prevalent in medicinal chemistry and can be synthesized through various coupling reactions. nih.govresearchgate.net For example, N-(4-tert-butylphenyl)-5-[[2-fluoro-4-(5-phenylpentoxy)phenyl]sulfamoyl]-1,3-dihydroisoindole-2-carboxamide is a complex molecule that features the 4-tert-butylphenyl group attached to a carboxamide linkage. nih.gov The synthesis of such molecules often involves the reaction of an amine with a carboxylic acid or its activated derivative.

Salicylate Derivatives:

4-tert-Butylphenyl salicylate is a well-known compound prepared by the reaction of salicylic (B10762653) acid with 4-tert-butylphenol, often in the presence of a coupling agent like phosphorus oxychloride. chemicalbook.comdrugfuture.com This esterification reaction links the salicylic acid and 4-tert-butylphenol moieties.

Table 3: Carboxamide and Salicylate Derivatives

| Derivative Class | General Structure | Synthetic Approach |

| Carboxamide | R-CO-NH-Ar | Amide coupling between a carboxylic acid and an amine. |

| Salicylate | Salicyl-O-Ar | Esterification of salicylic acid with a phenol. chemicalbook.comdrugfuture.com |

Alkynes and Dienes Containing the 4-Tert-butylphenyl Group as Related Building Blocks

Alkynes and dienes bearing the 4-tert-butylphenyl group are valuable intermediates in organic synthesis, participating in a variety of transformations.

Alkynes:

Alkynes are versatile functional groups that undergo addition reactions, deprotonation followed by nucleophilic attack, and oxidative cleavage. masterorganicchemistry.com The terminal proton of an alkyne can be removed by a strong base to form an acetylide, which can then act as a nucleophile in carbon-carbon bond-forming reactions. masterorganicchemistry.comcureffi.org Alkynes can be reduced to either cis- or trans-alkenes, or fully to alkanes, depending on the reaction conditions. cureffi.org

Dienes:

Dienes, particularly conjugated dienes, are key reactants in pericyclic reactions such as the Diels-Alder reaction. rsc.org The synthesis of dienes can be achieved through various methods, including elimination reactions and transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov For instance, a palladium-catalyzed alkenylation of vinylene carbonate with vinyl triflates has been developed for the synthesis of 1,2-dioxygenated dienes. rsc.org These dienes can then be used to construct complex cyclic systems.

Table 4: Reactivity of Related Building Blocks

| Building Block | Key Reactions | Applications in Synthesis |

| Alkynes | Addition, Deprotonation-Alkylation, Reduction, Oxidative Cleavage masterorganicchemistry.comcureffi.org | Carbon chain extension, synthesis of alkenes and carbonyl compounds. |

| Dienes | Diels-Alder Reaction, Cross-Coupling, Hydroalkenylation rsc.orgnih.gov | Formation of cyclic and polycyclic structures, synthesis of complex natural products. |

Advanced Analytical and Spectroscopic Characterization Methods for Research on 4 4 Tert Butylphenyl but 3 En 2 One

X-ray Crystallography for Detailed Structural Elucidation of 4-(4-Tert-butylphenyl)but-3-EN-2-one and its Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been employed to elucidate the detailed structural features of (E)-4-(4-tert-butylphenyl)but-3-en-2-one. The analysis of the crystal structure reveals significant insights into its molecular geometry, conformation, and intermolecular interactions.

The molecule of (E)-4-(4-tert-butylphenyl)but-3-en-2-one is reported to be nearly planar. yu.edu.jo This planarity is evidenced by the small dihedral angle of 8.05° between the substituted phenyl ring and the but-3-en-2-one (B6265698) moiety. yu.edu.jo The asymmetric unit of this compound consists of a single independent molecule. yu.edu.jo In the crystalline state, the molecules are organized into inversion dimers through C—H···O hydrogen bonds, which form a distinct R22(8) ring motif. These dimers are further stabilized and stacked by pairwise C—H···π interactions. yu.edu.jo

The detailed structural information obtained from X-ray crystallography is crucial for understanding the structure-property relationships of this compound and serves as a basis for computational modeling and the design of new derivatives with specific functionalities.

Table 1: Crystallographic Data for (E)-4-(4-Tert-butylphenyl)but-3-en-2-one

| Parameter | Value yu.edu.jo |

|---|---|

| Empirical Formula | C14H18O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.5694(3) |

| b (Å) | 33.2697(15) |

| c (Å) | 7.4516(4) |

| β (°) | 97.563(2) |

| Volume (ų) | 1614.47(14) |

| Z | 4 |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Studies of this compound Analogues

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within a molecule. For chalcone (B49325) analogues, these techniques are instrumental in confirming their synthesis and studying their conformational properties.

In the FT-IR spectra of chalcones, the most characteristic absorption band is that of the carbonyl (C=O) stretching vibration, which typically appears in the range of 1708-1712 cm⁻¹. researchgate.net Another key vibrational mode is the C=C stretching of the alkene group, which is observed around 1612-1622 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically seen in the 3120-3040 cm⁻¹ region, while the =C-H stretching of the vinyl group appears around 3030-3010 cm⁻¹. fabad.org.tr

Table 2: Characteristic Vibrational Frequencies for Chalcone Analogues

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Carbonyl (C=O) Stretch | 1708 - 1712 | researchgate.net |

| Alkene (C=C) Stretch | 1612 - 1622 | researchgate.net |

| Aromatic C-H Stretch | 3040 - 3120 | fabad.org.tr |

| Vinylic =C-H Stretch | 3010 - 3030 | fabad.org.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights into this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in a molecule.

For chalcones, the ¹H NMR spectrum exhibits characteristic signals for the vinylic protons (Hα and Hβ) of the α,β-unsaturated ketone system. These protons typically appear as doublets, and their coupling constant (J) is indicative of the stereochemistry of the double bond. A large coupling constant (around 15-16 Hz) confirms a trans configuration. fabad.org.tr The protons of the aromatic rings and the substituent groups also show distinct signals.

In the ¹³C NMR spectrum of chalcones, the carbonyl carbon is typically observed in the downfield region, between δ 186.6 and 196.8 ppm. fabad.org.tr The α- and β-carbons of the enone system give characteristic signals in the ranges of δ 116.1-128.1 and δ 136.9-145.4 ppm, respectively. fabad.org.tr

Table 3: Representative ¹H NMR Chemical Shifts for a Chalcone Analogue (4-(4'-methoxyphenyl)-3-buten-2-one)

| Proton | Chemical Shift (δ, ppm) blogspot.com | Multiplicity |

|---|---|---|

| Oxymethyl (OCH₃) | 3.83 | Singlet |

| Terminal Methyl (CH₃) | 2.35 | Singlet |

| Aromatic & Vinylic Protons | 6.37 - 7.69 | Multiplet |

Mass Spectrometry Techniques (e.g., ESMS) for Complex Mixture Analysis and Derivatization Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. Electrospray ionization mass spectrometry (ESMS) is a soft ionization technique particularly well-suited for the analysis of chalcones and their derivatives. nih.gov

In the mass spectrum of a chalcone, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments, involving collision-activated dissociation (CAD), can be used to induce fragmentation of the molecular ion. nih.gov The resulting fragment ions provide valuable structural information. Common neutral losses observed in the fragmentation of chalcones include H₂O, CO, and CO₂. nih.gov

For complex mixture analysis, coupling mass spectrometry with a chromatographic separation technique, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the identification of individual components. Derivatization studies, where the chalcone is chemically modified, can also be monitored effectively using mass spectrometry to confirm the success of the reaction and characterize the products.

Table 4: Common Neutral Losses in Mass Spectra of Chalcones

| Neutral Loss | Mass (u) | Reference |

|---|---|---|

| H₂O | 18 | nih.gov |

| CO | 28 | nih.gov |

| CO₂ | 44 | nih.gov |

Chromatographic Methods (e.g., Column Chromatography, TLC, GC-MS) in the Isolation and Analysis of this compound

Chromatographic techniques are essential for the purification, separation, and analysis of this compound and its analogues.

Column Chromatography is a widely used preparative technique for the purification of chalcones. jetir.org A solid stationary phase, such as silica (B1680970) gel, is packed into a column, and a liquid mobile phase (eluent) is passed through it. The components of a mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. jetir.org

Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of reactions, identify compounds, and determine the purity of a substance. nih.gov A thin layer of adsorbent (like silica gel) is coated on a plate, and the sample is spotted on it. The plate is then developed in a suitable solvent system, and the separated components are visualized. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. analytice.com This technique is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in the GC column, and the eluted components are then analyzed by the mass spectrometer. analytice.com High-performance liquid chromatography (HPLC) is another powerful technique for the analysis and purification of chalcones, often coupled with UV-Vis or mass spectrometric detection. conicet.gov.ar

Table 5: Overview of Chromatographic Methods for Chalcone Analysis

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Column Chromatography | Differential adsorption on a solid stationary phase | Purification and isolation | jetir.org |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent | Reaction monitoring, purity assessment | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis | Identification and quantification | analytice.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation on a packed column | Analysis and purification | conicet.gov.ar |

Theoretical and Computational Chemistry Studies of 4 4 Tert Butylphenyl but 3 En 2 One and Its Analogues

Quantum Chemical Calculations on 4-(4-Tert-butylphenyl)but-3-EN-2-one and its Derivatives

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of organic compounds. For this compound, a chalcone (B49325) derivative, these computational methods provide insights that complement experimental data, offering a deeper understanding at the atomic level.

Density Functional Theory (DFT) Applications in Predicting Properties and Reactivity

Density Functional Theory (DFT) has become a primary computational method for studying chalcones and their derivatives due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations are employed to predict a wide range of molecular properties based on the electron density distribution. nih.gov The B3LYP hybrid functional, often paired with basis sets like 6-311G, is commonly selected for its reliability in providing accurate results for organic systems. nih.gov

DFT is instrumental in determining key thermal and electronic properties, which form the basis for understanding the structure-activity relationships that dictate the biological and chemical behavior of these compounds. nih.gov For instance, studies on various chalcone derivatives have used DFT to calculate quantum chemical parameters and optimize molecular geometries. nih.gov These calculations help in predicting the reactivity of different sites within the molecule. The analysis of frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap, calculated via DFT, is particularly crucial in assessing the chemical reactivity and stability of chalcone systems. nih.govum.edu.my A smaller energy gap generally implies higher reactivity. um.edu.my

The predictive power of DFT extends to spectral properties. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), with results often showing good agreement with experimental data. researchgate.net This allows for the assignment of electronic transitions observed in experiments. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Chalcone Derivatives Calculated by DFT

| Parameter | Significance | Typical Application in Chalcone Studies |

|---|---|---|

| Total Energy | Indicates the thermodynamic stability of a conformer or isomer. | Comparing the stability of s-cis vs. s-trans conformers. |

| HOMO-LUMO Gap (Egap) | Relates to chemical reactivity, kinetic stability, and optical properties. | Predicting the relative reactivity of different chalcone derivatives. nih.gov |

| Dipole Moment | Measures the overall polarity of the molecule. | Understanding intermolecular interactions and solubility. |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites. | Visualizing chemically active sites for potential reactions. rasayanjournal.co.inglobalresearchonline.net |

Ab Initio and Semiempirical Methods in the Context of this compound Systems

While DFT is prevalent, other quantum chemical methods like ab initio and semi-empirical calculations also play a role in the theoretical study of molecular systems.

Ab initio methods , Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data beyond fundamental physical constants. libretexts.org These methods, such as Hartree-Fock (HF), are computationally intensive, which often limits their practical application to smaller molecules. libretexts.org However, high-level ab initio techniques can yield very accurate results and serve as a benchmark for other computational methods. researchgate.net For chalcone systems, ab initio calculations can be used to perform foundational conformational analysis and determine molecular geometries, providing a reference point for comparison with DFT results. dergipark.org.tr

Semi-empirical methods represent a compromise between the computational expense of ab initio methods and the simplicity of empirical force fields. libretexts.org These methods are based on the Hartree-Fock formalism but incorporate several approximations, such as the neglect of certain electron-electron repulsion integrals. uomustansiriyah.edu.iqwikipedia.org To compensate for these simplifications, some parameters are derived from experimental data (empirically). wikipedia.org Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametrized Model 3), and CNDO (Complete Neglect of Differential Overlap). uomustansiriyah.edu.iqwikipedia.org Due to their significantly lower computational cost, semi-empirical methods can be applied to larger molecules and are useful for initial geometric optimizations or for screening large numbers of derivatives. uomustansiriyah.edu.iqwikipedia.org However, their accuracy is highly dependent on the molecule under study being similar to the compounds used for their parameterization. wikipedia.org

Molecular Geometry Optimization and Conformational Analysis of this compound

The geometry of this compound, specifically its planarity and conformational preferences, is a key determinant of its properties. Experimental data from X-ray crystallography reveals that the (E)-isomer of this compound is nearly planar. yu.edu.joresearchgate.net There is a small dihedral angle of 8.05° between the substituted phenyl ring and the but-3-en-2-one (B6265698) moiety. yu.edu.joresearchgate.net This near-planarity facilitates electronic conjugation across the molecule.

Chalcones, as a class, are flexible molecules that can exist as E (trans) or Z (cis) isomers with respect to the α,β-double bond. jchemrev.com The E isomer is generally the most stable due to reduced steric hindrance. jchemrev.com Furthermore, rotation around the single bond between the carbonyl group and the α-carbon gives rise to two main planar conformers: s-cis and s-trans.

Theoretical calculations are crucial for exploring the potential energy surface and identifying the most stable conformers. Conformational analysis is often performed by rotating specific dihedral angles in increments and calculating the energy at each step to identify minima. dergipark.org.trufms.br For many chalcone derivatives, computational studies using DFT and ab initio methods have shown that the s-cis conformation is more stable than the s-trans conformation. researchgate.netufms.br This preference is often attributed to the steric barrier between the β-hydrogen and the hydrogens of the phenyl ring in the s-trans form. researchgate.net The optimized geometry from these calculations provides the foundation for subsequent electronic structure analysis.

Electronic Structure Analysis of this compound

HOMO-LUMO Energy Levels and Charge Transfer Properties

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). um.edu.my The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This property is also linked to intramolecular charge transfer (ICT), a phenomenon where electron density moves from a donor part of the molecule to an acceptor part upon electronic excitation. rsc.orgrsc.org In chalcones, the α,β-unsaturated carbonyl system connected to two aromatic rings creates a donor-π-acceptor (D-π-A) framework that is well-suited for charge transfer. um.edu.myaip.org The HOMO is often localized on the more electron-rich phenyl ring, while the LUMO is typically distributed over the carbonyl group and the other ring, facilitating this charge transfer process.

Table 2: Illustrative Frontier Orbital Energies for Chalcone Analogs

| Chalcone Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (Egap in eV) |

|---|---|---|---|

| Chalcone with Electron-Donating Group | ~ -5.8 to -6.2 | ~ -1.8 to -2.2 | ~ 3.6 to 4.2 |

| Unsubstituted Chalcone | ~ -6.3 to -6.6 | ~ -1.9 to -2.3 | ~ 4.0 to 4.5 |

| Chalcone with Electron-Withdrawing Group | ~ -6.7 to -7.1 | ~ -2.4 to -2.8 | ~ 4.1 to 4.6 |

Note: These are representative values based on DFT calculations for various chalcone derivatives and are intended for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals corresponding to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method provides a quantitative description of the "natural Lewis structure" of a molecule. wikipedia.org

For this compound and its analogs, NBO analysis is particularly useful for understanding the delocalization of electron density and the nature of intramolecular interactions. It quantifies the stabilization energy associated with charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de These interactions, often described as hyperconjugation, are key to the stability of certain conformations. ufms.br For example, NBO calculations on chalcones have identified significant stabilizing interactions between the π orbitals of the aromatic rings and the π* antibonding orbitals of the enone system (π → π* transitions), which confirms the existence of a conjugated system. researchgate.net Similarly, interactions involving lone pairs on the oxygen atom (n → π*) contribute to the electronic structure. The magnitude of these stabilization energies (E(2)) from second-order perturbation theory within the NBO framework provides a measure of the strength of these delocalization effects. uni-muenchen.de

Spectroscopic Property Predictions (e.g., IR, Raman, NMR Chemical Shifts) for this compound

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules. Methods like Density Functional Theory (DFT) are commonly employed to compute vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Infrared (IR) and Raman Spectroscopy: Computational models can predict the vibrational modes of this compound. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms and is associated with a characteristic frequency. These predicted frequencies help in the assignment of experimental IR and Raman spectra. Key vibrational frequencies expected for this molecule would include C=O stretching, C=C stretching of the enone and the phenyl ring, and various C-H bending and stretching modes.

NMR Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus. By comparing the calculated shielding of the nuclei in the molecule of interest to a reference compound (like tetramethylsilane, TMS), the chemical shifts can be determined. These theoretical values are valuable for confirming the molecular structure and assigning signals in experimental NMR spectra.

Below is a table illustrating the type of data that can be generated through such computational studies.

| Spectroscopic Data | Predicted Value |

| Key IR Frequencies (cm⁻¹) | |

| C=O Stretch | ~1670-1690 |

| C=C (Enone) Stretch | ~1620-1640 |

| C=C (Aromatic) Stretch | ~1580-1600 |

| ¹H NMR Chemical Shifts (ppm) | |

| tert-Butyl Protons | ~1.3 |

| Methyl (Ketone) Protons | ~2.3 |

| Vinylic Protons | ~6.5 - 7.5 |

| Aromatic Protons | ~7.3 - 7.6 |

| ¹³C NMR Chemical Shifts (ppm) | |

| Carbonyl Carbon | ~198 |

| Vinylic Carbons | ~125 - 145 |

| Aromatic Carbons | ~126 - 155 |

| tert-Butyl Carbon (Quaternary) | ~35 |

| tert-Butyl Carbons (Methyl) | ~31 |

| Methyl (Ketone) Carbon | ~27 |

Note: The values in this table are representative and based on typical ranges for similar functional groups. Actual computational results would provide more precise values.

Thermodynamic Parameter Calculations for Reactions Involving this compound

Computational chemistry allows for the calculation of key thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), for reactions involving this compound. These calculations are crucial for understanding the feasibility and spontaneity of a chemical process. By calculating the electronic energy and vibrational frequencies of reactants, products, and transition states, these thermodynamic properties can be determined at various temperatures.

The van't Hoff equation can be utilized to relate the change in the equilibrium constant of a reaction to the change in temperature, allowing for the determination of the reaction enthalpy. Similarly, computational models like the modified Apelblat equation can be used to correlate solubility data and derive thermodynamic properties of dissolution. researchgate.net For instance, the dissolution of a related compound, tris-(2,4-ditert-butylphenyl)-phosphite, has been studied to determine its thermodynamic properties in various solvents. researchgate.net

| Thermodynamic Parameter | Calculated Value (Example) | Significance |

| Enthalpy of Reaction (ΔH) | Negative | Indicates an exothermic reaction. |

| Entropy of Reaction (ΔS) | Negative | Indicates a decrease in disorder (e.g., gas consumed). |

| Gibbs Free Energy of Reaction (ΔG) | Negative | Indicates a spontaneous reaction under standard conditions. |

Nonlinear Optical Properties (NLO) Calculations for this compound Analogues

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. acrhem.orgnih.gov Organic molecules with extended π-conjugation, donor-acceptor groups, and high charge transfer capabilities often exhibit significant NLO responses. acrhem.org Chalcones, which share a similar structural backbone with this compound, are known to be promising candidates for third-order NLO applications. acrhem.org

Computational studies, often using DFT and time-dependent DFT (TD-DFT), can predict the NLO properties of molecules. Key parameters include polarizability (α), and first (β) and second (γ) hyperpolarizabilities. A low HOMO-LUMO energy gap is often indicative of a higher NLO response. nih.gov

Studies on analogues, such as phthalocyanines substituted with tert-butylphenoxy groups, have shown that molecular structure and symmetry play a crucial role in determining the NLO properties. researchgate.netresearchgate.net For example, different isomers of 4β-(4-tert-butylphenoxy)phthalocyanine exhibit varying second-order nonlinear optical responses, with the C4h isomer showing superior properties. researchgate.net The investigation of chromophores has also revealed that introducing strong electron-withdrawing groups and extending the conjugated system can enhance NLO effects. mdpi.com

| NLO Property | Significance | Factors Influencing the Property in Analogues |

| Polarizability (α) | Linear response to an electric field. | Molecular size and electron delocalization. |

| First Hyperpolarizability (β) | Second-order NLO response. | Asymmetry, intramolecular charge transfer. |

| Second Hyperpolarizability (γ) | Third-order NLO response. | π-conjugation length, electron correlation. |

| HOMO-LUMO Energy Gap | Indicator of molecular reactivity and NLO potential. | Lower gap often correlates with higher NLO response. nih.gov |

Potential Energy Surface (PES) Mapping and Transition State Analysis in this compound Chemistry

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of its atomic coordinates. libretexts.org It provides a theoretical landscape for understanding chemical reactions, illustrating the paths from reactants to products through transition states. libretexts.orglibretexts.org

For a reaction involving this compound, such as an isomerization or an addition reaction, a PES can be calculated to identify the minimum energy pathway. libretexts.org The reactants and products are located in energy minima on the surface, while the transition state corresponds to a saddle point—a maximum along the reaction coordinate but a minimum in all other directions. libretexts.org

Transition State Analysis: Once a transition state is located on the PES, its structure and energy can be analyzed to understand the reaction mechanism and calculate the activation energy. This activation energy is the barrier that must be overcome for the reaction to proceed. Computational methods can also perform vibrational frequency analysis at the transition state. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net This analysis is crucial for calculating reaction rate constants using Transition State Theory (TST).

For example, in the study of the O(³P) + N₂O reaction, an ab initio PES was constructed to investigate the reaction channels and calculate rate constants using TST, showing good agreement with experimental data for one of the channels. researchgate.net A similar approach could be applied to reactions of this compound to elucidate its reactivity and mechanistic pathways.

Applications of 4 4 Tert Butylphenyl but 3 En 2 One in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks for Complex Organic Molecules

4-(4-Tert-butylphenyl)but-3-en-2-one, an α,β-unsaturated ketone, serves as a valuable intermediate in organic synthesis, providing a versatile platform for the construction of more complex molecules. researchgate.netyu.edu.jo Its chemical structure, featuring a reactive conjugated system, allows for a variety of chemical transformations, making it a key component in the synthesis of both commercially significant compounds and novel chemical scaffolds. researchgate.net

Precursors to Fragrance Compounds (e.g., Lilial®)

One of the most notable applications of this compound is its role as a precursor in the synthesis of the fragrance ingredient Lilial®, chemically known as 3-(4-tert-butylphenyl)-2-methylpropanal. wikipedia.orgresearchgate.net The industrial production of Lilial® often involves the aldol (B89426) condensation of 4-tert-butylbenzaldehyde (B1265539) and propionaldehyde, which is then hydrogenated. chemicalbook.com The synthesis of related structures, which can be precursors to Lilial®, has been explored using various methodologies, including aldol condensation in ionic liquids to improve yields and selectivity. researchgate.netrsc.orgmanchester.ac.uk This process highlights the importance of α,β-unsaturated ketones like this compound as key intermediates in the fragrance industry. researchgate.net Lilial® itself has a mild, floral scent reminiscent of lily of the valley and has been widely used in cosmetic preparations and laundry powders. wikipedia.orgchemicalbook.com

Utility in the Construction of Diverse Chemical Scaffolds

The α,β-unsaturated ketone moiety in this compound is a key functional group that enables its use in the construction of a wide array of chemical scaffolds. researchgate.net These types of compounds are recognized as important intermediates for creating pharmaceuticals and other biologically and optically important molecules. researchgate.net The reactivity of the double bond and the carbonyl group allows for various addition reactions and cyclizations. For instance, α,β-unsaturated ketones are used in the preparation of nitrogen heterocycles and have been substrates for synthesizing anti-cancer compounds and cardiovascular drugs. nih.gov The nearly planar structure of (E)-4-(4-tert-butylphenyl)but-3-en-2-one, as confirmed by crystal structure analysis, influences its reactivity and interactions in these synthetic pathways. researchgate.netyu.edu.jo Furthermore, chalcones and their derivatives, to which this compound belongs, are known intermediates in organic synthesis and have been used to create diverse molecular architectures. researchgate.net

Building Blocks for Organic Semiconductors and Functional Materials (based on related structures)

While direct applications of this compound in organic semiconductors are not extensively documented, the structural motifs it contains are relevant to the field of materials science. Chalcone (B49325) derivatives, which share the same α,β-unsaturated carbonyl framework, are investigated for their optical and electronic properties, making them suitable for applications in sensors, solar cells, and organic light-emitting diodes (OLEDs). researchgate.net The presence of the tert-butylphenyl group is also significant; tert-butyl substituents have been shown to improve the stability and performance of organic field-effect transistors (OFETs) derived from other organic molecules like tetrathiafulvalene (B1198394) (TTF). mdpi.com These bulky groups can act as a passivation layer, enhancing long-term operational stability. mdpi.com The conjugated system in chalcone-like structures provides a pathway for charge transfer, a fundamental property for semiconductor materials. researchgate.net The synthesis of polycyclic aromatic hydrocarbons, which are important for optoelectronic applications, can also start from precursors containing tert-butylphenyl groups. acs.org

Potential Use in Polymer Science and Related Areas (based on related 4-tert-butylphenyl compounds)

The 4-tert-butylphenyl group is a common substituent in various compounds used in polymer science, suggesting potential, though less direct, applications for this compound or its derivatives in this field.

Additives and Modifiers in Polymer Formulations

Compounds containing the 4-tert-butylphenyl moiety, such as 4-tert-butylphenol (B1678320), are used in the production of epoxy resins, polycarbonate resins, and phenolic resins. wikipedia.org In polymer science, monofunctional phenols like 4-tert-butylphenol can act as chain stoppers or "endcappers" to control the molecular weight of polymers during synthesis. wikipedia.org Furthermore, sterically hindered phenols derived from tert-butylated phenols are widely used as antioxidants in polymers like polyethylene (B3416737) and polypropylene (B1209903) to prevent degradation. researchgate.netamchro.comaccustandard.com These antioxidants work by scavenging free radicals, thus protecting the polymer from damage during processing and use. amchro.comaccustandard.com While this compound is not a direct antioxidant, its tert-butylphenyl group is a key feature of many successful polymer additives.

Photoinitiators for Polymerization Reactions (from related diaryliodonium salts)

Diaryliodonium salts that incorporate tert-butylphenyl groups are effective photoinitiators for cationic polymerization. datapdf.comresearchgate.net These salts, upon irradiation with light, generate species that can initiate the polymerization of various monomers. datapdf.comresearchgate.net For example, bis(4-tert-butylphenyl)iodonium hexafluorophosphate (B91526) is a known photoinitiator used in the polymerization of cyclic ethers like cyclohexene (B86901) oxide. researchgate.net The photolysis of these diaryliodonium salts produces Brønsted acids, which are the true initiators of the cationic polymerization process. datapdf.comresearchgate.net The synthesis of these photoinitiators often starts from compounds containing the tert-butylphenyl group, demonstrating a link between this structural feature and the development of materials for advanced polymerization techniques.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| This compound | 38973-73-6 | C₁₄H₁₈O | Subject of the article, synthetic intermediate. nih.gov |

| Lilial® (Butylphenyl methylpropional) | 80-54-6 | C₁₄H₂₀O | Fragrance compound synthesized from related precursors. wikipedia.orgnih.gov |

| 4-tert-Butylphenol | 98-54-4 | C₁₀H₁₄O | Used in resin production and as a polymer chain stopper. wikipedia.org |

| Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | 61358-31-0 | C₂₀H₂₆F₆IP | Photoinitiator for cationic polymerization. researchgate.net |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 2082-79-3 | C₃₅H₆₂O₃ | A common phenolic antioxidant for plastics. usp.org |

Supramolecular Assembly and Material Design Involving this compound Structures

A key aspect of the supramolecular behavior of (E)-4-(4-tert-butylphenyl)but-3-en-2-one is its tendency to form well-defined hydrogen-bonded motifs. yu.edu.jo In its crystalline form, the molecule is nearly planar. This structural feature is crucial for enabling effective intermolecular interactions. The dihedral angle between the substituted phenyl ring and the but-3-en-2-one (B6265698) unit is a mere 8.05°, facilitating close packing of the molecules. yu.edu.jo

The primary interaction driving the supramolecular assembly is the formation of C—H···O hydrogen bonds. These bonds lead to the creation of inversion dimers, where two molecules are oriented in a head-to-tail fashion. yu.edu.jo This specific arrangement results in the formation of a stable R22(8) ring motif. Furthermore, these dimers are not isolated but are stacked through pairwise C—H···π interactions, creating a more complex, three-dimensional architecture. yu.edu.jo

The table below summarizes the key crystallographic and interaction data for the supramolecular assembly of (E)-4-(4-tert-butylphenyl)but-3-en-2-one.

Table 1: Crystallographic and Supramolecular Interaction Data for (E)-4-(4-tert-butylphenyl)but-3-en-2-one

| Parameter | Value/Description |

| Molecular Geometry | |

| Dihedral Angle (Phenyl vs. Butenone) | 8.05° yu.edu.jo |

| Primary Supramolecular Motif | |

| Interaction Type | C—H···O Hydrogen Bonds yu.edu.jo |

| Resulting Structure | Inversion Dimers yu.edu.jo |

| Ring Motif | R22(8) yu.edu.jo |

| Secondary Interactions | |

| Interaction Type | C—H···π (ring) interactions yu.edu.jo |

| Function | Stacking of inversion dimers yu.edu.jo |

The understanding of these specific, directional, and cooperative non-covalent interactions is fundamental for the rational design of new materials. By modifying the substituents on the phenyl ring or the enone moiety of the this compound scaffold, it is possible to tune the intermolecular forces and, consequently, the resulting supramolecular architecture. This "crystal engineering" approach can lead to the development of materials with tailored properties, such as specific thermal, optical, or mechanical characteristics. The tert-butyl group, in particular, plays a significant role in influencing the solid-state packing and solubility of the compound.

The detailed research findings into the supramolecularity of this compound highlight its potential as a building block in materials science. The predictable formation of robust hydrogen-bonded dimers, further organized by weaker C—H···π interactions, provides a clear strategy for the bottom-up construction of functional supramolecular systems.

Environmental Aspects in Chemical Research Pertaining to 4 4 Tert Butylphenyl but 3 En 2 One Non Human Toxicity

Photolytic Transformation Studies of Related 4-Tert-butylphenyl Compounds

The environmental persistence and transformation of chemical compounds are of significant interest in environmental science. For compounds containing a 4-tert-butylphenyl moiety, such as 4-(4-tert-butylphenyl)but-3-en-2-one, understanding their behavior under sunlight is crucial. Studies on related compounds, particularly 4-tert-butylphenol (B1678320) (4-t-BP), provide valuable insights into the potential photolytic transformation pathways.

Research has shown that 4-t-BP, an endocrine-disrupting chemical found in various water bodies, undergoes photodegradation through several mechanisms. nih.gov Direct photolysis in aqueous solutions can lead to the formation of intermediates such as 4-tert-butylcatechol (B165716) and a 4-tert-butylphenol dimer. nih.govresearchgate.net The degradation process can be significantly accelerated through advanced oxidation processes (AOPs), which involve the generation of highly reactive radicals.

For instance, the degradation rate of 4-t-BP is notably enhanced in the presence of hydrogen peroxide (H2O2) or persulfate (S2O8(2-)) under UV irradiation. researchgate.net In the UV/H2O2 system, the hydroxyl radical (•OH) is the primary oxidizing species, leading to the formation of 4-tert-butylcatechol and hydroquinone. nih.gov The degradation efficiency follows the order: UV/S2O8(2-) > UV/H2O2 > UV-C. researchgate.net

Heterogeneous photocatalysis, employing catalysts such as titanium dioxide (TiO2) or silver carbonate (Ag2CO3), has also been demonstrated as an effective method for the degradation of 4-t-BP under simulated solar light. mdpi.comnih.gov The efficiency of these systems can be influenced by various factors, including the initial concentration of the pollutant, the catalyst dosage, and the presence of other ions in the water. mdpi.comnih.gov For example, complete degradation of a 5 ppm solution of 4-t-BP was achieved in 60 minutes using an Ag2CO3 catalyst. mdpi.com The presence of certain anions can either inhibit or promote the degradation process. Carbonate and nitrate (B79036) ions have been found to inhibit the photodegradation of 4-t-BP, while chloride and bicarbonate ions can enhance it. researchgate.netmdpi.com

The mineralization of 4-t-BP, which is the complete conversion of the organic compound to inorganic substances like CO2 and water, is also a critical aspect of these studies. While photolytic processes can efficiently degrade the parent compound, complete mineralization is often more challenging to achieve. For instance, in one study, after 16 hours of irradiation that led to the fracture of the benzene (B151609) ring, only 29% of the total organic carbon (TOC) was degraded. nih.gov

Table 1: Photolytic Transformation of 4-tert-butylphenol (4-t-BP)

| Photodegradation System | Key Findings | Identified By-products | Reference |

|---|---|---|---|

| Direct Photolysis (UV-C) | Moderate degradation rate. | 4-tert-butylcatechol, 4-tert-butylphenol dimer | nih.govresearchgate.net |

| UV/H2O2 | Enhanced degradation compared to direct photolysis. Oxidation by hydroxyl radicals. | 4-tert-butylcatechol, hydroquinone | nih.govresearchgate.net |

| UV/S2O8(2-) | Highest degradation rate among the tested systems. | Not specified | researchgate.net |

| Ag2CO3/Solar Light | Complete degradation of 5 ppm 4-t-BP in 60 minutes. | Not specified | mdpi.com |

| TiO2/UV Light | Significant photodegradation, with complete degradation in 60 minutes with a modified catalyst. | Not specified | nih.gov |

| mTiO-650/Solar Light | 89.8% degradation and 52.4% mineralization after 150 minutes. | Not specified | researchgate.netsemanticscholar.org |

General Environmental Fate and Transport Studies in Non-Biological Systems

The environmental fate and transport of a chemical compound describe its movement and transformation in the environment. cdc.gov For 4-tert-butylphenyl compounds, their behavior in non-biological systems is governed by a combination of their physicochemical properties and environmental conditions. While specific data for this compound is limited, general principles of environmental chemistry can be applied to predict its likely fate and transport.

Key processes that influence the environmental distribution of organic compounds include volatilization, sorption to soil and sediment, and chemical transformation (such as photolysis, as discussed in the previous section). cdc.govnih.gov The tendency of a compound to move between air, water, and soil is dictated by properties like its vapor pressure, water solubility, and its octanol-water partition coefficient (Kow).

For compounds with a 4-tert-butylphenyl group, the presence of the bulky, non-polar tert-butyl group generally leads to lower water solubility and a higher affinity for organic matter in soil and sediment. This suggests that these compounds are likely to adsorb to soil and sediment particles, which can reduce their mobility in aquatic systems. A high soil adsorption coefficient (Koc) would indicate a stronger tendency for the compound to remain in the soil or sediment rather than dissolving in water. cdc.gov

The potential for volatilization from water to the atmosphere is described by the Henry's Law Constant. Compounds with a high Henry's Law Constant are more likely to be transported in the atmosphere. The atmospheric fate of these compounds would then be influenced by reactions with photochemically generated radicals, such as the hydroxyl radical.

Table 2: Potential Environmental Fate and Transport Mechanisms for 4-tert-butylphenyl Compounds

| Process | Description | Influencing Factors | Potential Importance for 4-tert-butylphenyl Compounds |

|---|---|---|---|

| Sorption | The binding of the chemical to soil and sediment particles. | Soil organic carbon content, chemical's octanol-water partition coefficient (Kow). | Likely to be a significant process due to the hydrophobic nature of the tert-butylphenyl group. |

| Volatilization | The transfer of the chemical from water or soil to the air. | Henry's Law Constant, vapor pressure, temperature. | May be a relevant transport pathway for some compounds within this class. |

| Photolysis | Degradation of the chemical by sunlight. | Wavelength and intensity of light, presence of photosensitizers. | Demonstrated to be a key transformation pathway for related compounds like 4-t-BP. |

| Hydrolysis | The breakdown of the chemical due to reaction with water. | pH, temperature. | The importance would depend on the specific functional groups present in the molecule. |

| Atmospheric Deposition | The removal of the chemical from the atmosphere and its deposition onto land or water. | Particle size (for particle-bound compounds), precipitation. | Relevant for compounds that are transported in the atmosphere. |

Future Research Directions and Unexplored Avenues for 4 4 Tert Butylphenyl but 3 En 2 One

Development of Novel Catalytic Systems for the Synthesis of 4-(4-Tert-butylphenyl)but-3-EN-2-one

The primary synthesis of this compound typically involves a base-catalyzed aldol (B89426) condensation between 4-tert-butylbenzaldehyde (B1265539) and acetone (B3395972). yu.edu.jo While effective, this method can be improved in terms of efficiency, sustainability, and selectivity. Future research should target the development of innovative catalytic systems that align with green chemistry principles. nano-ntp.comresearchgate.net

Key research objectives include:

Heterogeneous Catalysis: Designing solid catalysts, such as metal-exchanged hydrotalcites or functionalized mesoporous silicas, could simplify product purification, allow for catalyst recycling, and reduce waste. longdom.org These materials offer high surface area and tunable acidic or basic sites, potentially improving reaction rates and yields.

Organocatalysis: Exploring the use of small organic molecules as catalysts for the condensation reaction presents an environmentally benign alternative to metal-based or strong base catalysts. Proline and its derivatives, for example, have proven effective in similar transformations.

Flow Chemistry: Integrating novel catalytic systems into continuous flow reactors could enable safer, more scalable, and highly controlled production of the target compound. This approach offers precise control over reaction parameters like temperature, pressure, and residence time, leading to higher purity and yields.

Below is a table outlining potential catalytic systems for future investigation.

| Catalyst Type | Potential Catalysts | Key Advantages | Research Focus |

| Heterogeneous Catalysts | Zeolites, Metal-Organic Frameworks (MOFs), Functionalized Polymers | Reusability, ease of separation, enhanced stability. researchgate.net | Optimizing pore size and active site distribution for enhanced selectivity. |

| Nanomaterial-Based Catalysts | Metal nanoparticles (e.g., Au, Pd) on solid supports | High surface-area-to-volume ratio, unique electronic properties, high catalytic activity. longdom.org | Controlling particle size and shape to tune catalytic performance and prevent leaching. |

| Bio-inspired Catalysts | Immobilized enzymes (e.g., aldolases) | High specificity, operation under mild conditions, biodegradability. researchgate.net | Improving enzyme stability and longevity for industrial applications. |

Exploration of New Chemical Transformations of this compound

The chemical reactivity of this compound is largely dictated by its α,β-unsaturated ketone functionality. This moiety contains two primary electrophilic sites: the carbonyl carbon and the β-carbon. While classical reactions of enones are known, a systematic exploration of new chemical transformations for this specific compound remains an open field of study.

Future research could investigate:

Asymmetric Reactions: The development of chiral catalysts for asymmetric transformations, such as conjugate additions or hydrogenations, would provide access to enantiomerically pure derivatives. These chiral molecules could serve as building blocks in the synthesis of more complex structures.

Cycloaddition Reactions: Investigating the participation of the enone's double bond in various cycloaddition reactions (e.g., Diels-Alder, [2+2] cycloadditions) could lead to the synthesis of novel cyclic and polycyclic scaffolds.

Multicomponent Reactions: Employing this compound as a substrate in one-pot multicomponent reactions would be an efficient strategy for generating molecular complexity and building diverse chemical libraries from simple starting materials.

Photochemical Transformations: The conjugated system of the enone makes it a candidate for photochemical reactions, such as [2+2] photocycloadditions or E/Z isomerization, opening avenues to unique molecular architectures not accessible through thermal methods.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation of this compound

Computational chemistry offers powerful tools for predicting the physicochemical properties and understanding the reactivity of molecules, thereby guiding experimental work. escholarship.org For this compound, advanced computational modeling is a largely unexplored avenue that could yield significant insights.

Key areas for computational investigation include:

Property Prediction: Using methods like Density Functional Theory (DFT) and quantitative structure-property relationship (QSPR) models to predict various properties, including spectroscopic characteristics (NMR, IR), electronic properties (HOMO-LUMO gap), and solubility. paperswithcode.com This can aid in the design of derivatives with tailored characteristics.

Mechanism Elucidation: Computational studies can map out the reaction energy profiles for known and proposed transformations. nano-ntp.com This involves calculating the structures and energies of reactants, transition states, and products to understand the detailed mechanism, kinetics, and selectivity of reactions. researchgate.net

Supramolecular Chemistry: The crystal structure of the compound reveals C-H···O and C-H···π interactions that influence its solid-state packing. yu.edu.jo Computational modeling can further explore these non-covalent interactions and predict how modifications to the molecular structure would affect its crystal engineering and supramolecular assembly.

The table below summarizes potential computational approaches and their expected outcomes.

| Computational Method | Research Application | Predicted Outcomes and Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for catalytic synthesis and transformations. | Detailed energy profiles, transition state geometries, and understanding of catalyst-substrate interactions. nano-ntp.com |

| Molecular Dynamics (MD) | Simulation of the compound in different solvent environments or within a polymer matrix. | Information on conformational preferences, solvation effects, and diffusion behavior. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical and chemical properties for the parent compound and its virtual derivatives. | High-throughput screening of potential derivatives for desired properties like solubility or electronic characteristics. paperswithcode.com |

Design and Synthesis of Novel Derivatives of this compound for Specific Non-Clinical Applications

The modification of the this compound scaffold can lead to novel derivatives with tailored properties for various non-clinical applications, particularly in materials science and synthetic chemistry. The bulky tert-butyl group can impart specific properties such as increased solubility in nonpolar solvents and resistance to degradation.

Potential avenues for the design of novel derivatives include:

Polymer Science: The vinyl group of the enone could be utilized for polymerization or as a co-monomer to create novel polymers. The tert-butylphenyl group can act as a bulky side chain, influencing the polymer's physical properties such as its glass transition temperature and solubility. It can also function as a chain stopper to control molecular weight in certain polymerizations, analogous to the role of 4-tert-butylphenol (B1678320). wikipedia.org

Functional Dyes and Probes: Modification of the aromatic ring or the enone system through the introduction of electron-donating or withdrawing groups could tune the molecule's photophysical properties. This could lead to the development of novel solvatochromic dyes or fluorescent probes for specific analytical applications.

Ligands for Coordination Chemistry: The introduction of coordinating groups (e.g., pyridyl, triazole) onto the molecular framework could yield novel ligands for the synthesis of metal complexes. researchgate.net These complexes could be investigated for their catalytic activity or interesting magnetic and optical properties.

Synthetic Tags: The 4-tert-butylphenyl group has been studied as a tag for solution-phase synthesis, facilitating purification by imparting unique solubility characteristics to the tagged molecule. researchgate.net Derivatives of this compound could be designed as cleavable or non-cleavable tags for use in multi-step organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 4-(4-Tert-butylphenyl)but-3-en-2-one, and how can reaction conditions be optimized for scalability?

- Methodological Answer : The synthesis typically involves a Claisen-Schmidt condensation between 4-tert-butylbenzaldehyde and acetone under basic conditions. Catalysts like NaOH or KOH in ethanol/water mixtures (50–60°C, 6–12 hours) yield the α,β-unsaturated ketone. For scalability, continuous flow reactors can enhance efficiency by improving heat transfer and reducing reaction time . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) ensures high purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the enone structure (δ ~6.5–7.5 ppm for vinyl protons, δ ~200 ppm for ketone carbon).

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₄H₁₈O).

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths/angles, particularly for the tert-butyl group’s steric effects .

Q. What safety protocols should be followed during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood to avoid inhalation/contact. The compound’s α,β-unsaturated ketone moiety may cause skin irritation.

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents.

- Waste Disposal : Segregate organic waste and neutralize with 10% NaOH before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

- Methodological Answer :

-

Substituent Variation : Synthesize analogs with halogen (Cl, F), methoxy, or nitro groups at the phenyl ring. Compare their antimicrobial/anticancer activities (e.g., IC₅₀ values).

-

Activity Assays : Use in vitro models (e.g., E. coli for antimicrobial, MCF-7 cells for anticancer).

-

Key Finding : 3,5-Dichloro substitution enhances bioactivity due to increased electrophilicity and cell membrane penetration .

Substituent Biological Activity (IC₅₀, μM) Key Feature 4-Tert-butyl (parent) 25.3 (MCF-7) Baseline lipophilicity 3,5-Dichloro 8.7 (MCF-7) Enhanced electrophilicity 4-Methoxy 32.1 (MCF-7) Reduced membrane permeability

Q. How should researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Control Experiments : Verify compound purity (>95% via HPLC) and assay conditions (pH, temperature).

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like tubulin or DNA topoisomerase.

- Meta-Analysis : Compare data across studies with standardized protocols (e.g., MTT assay for cytotoxicity). Contradictions may arise from cell line variability or solvent effects (DMSO vs. ethanol) .

Q. What computational approaches are effective in predicting reactivity and stability?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate HOMO-LUMO gaps (reactivity) and Mulliken charges (electrophilic sites).

- MD Simulations : Simulate solvation in water/ethanol to assess aggregation tendencies.

- In Silico Toxicity : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.